![molecular formula C13H21F2NO4 B13076194 Methyl trans-4-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclohexane-1-carboxylate](/img/structure/B13076194.png)
Methyl trans-4-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl trans-4-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclohexane-1-carboxylate is a chemical compound with the molecular formula C13H21F2NO4 and a molecular weight of 293.31 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with a methyl ester, a tert-butoxycarbonyl (Boc) protected amino group, and two fluorine atoms. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl trans-4-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclohexane-1-carboxylate typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of trans-4-amino-3,3-difluorocyclohexane-1-carboxylic acid.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is then esterified using methanol and a suitable catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl trans-4-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The compound can undergo reduction reactions to modify the functional groups present on the cyclohexane ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products with different substituents replacing the fluorine atoms.
Hydrolysis: Trans-4-amino-3,3-difluorocyclohexane-1-carboxylic acid and tert-butyl alcohol.
Reduction: Reduced derivatives of the original compound.
科学的研究の応用
Methyl trans-4-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclohexane-1-carboxylate has several scientific research applications :
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of fluorinated compounds and materials with unique properties.
作用機序
The mechanism of action of Methyl trans-4-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclohexane-1-carboxylate involves its interaction with specific molecular targets . The Boc-protected amino group can be deprotected to reveal a free amine, which can then interact with enzymes or receptors. The fluorine atoms enhance the compound’s stability and binding affinity to its targets, making it a valuable tool in medicinal chemistry.
類似化合物との比較
Similar Compounds
Methyl trans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate: Lacks the fluorine atoms, resulting in different chemical properties.
Methyl trans-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylate: Contains only one fluorine atom, affecting its reactivity and stability.
Uniqueness
Methyl trans-4-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclohexane-1-carboxylate is unique due to the presence of two fluorine atoms, which significantly influence its chemical behavior and interactions with biological targets. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C13H21F2NO4 |
|---|---|
分子量 |
293.31 g/mol |
IUPAC名 |
methyl (1R,4R)-3,3-difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(18)16-9-6-5-8(10(17)19-4)7-13(9,14)15/h8-9H,5-7H2,1-4H3,(H,16,18)/t8-,9-/m1/s1 |
InChIキー |
FDBZOKVGGVDJCB-RKDXNWHRSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](CC1(F)F)C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1(F)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


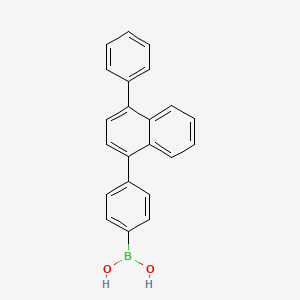
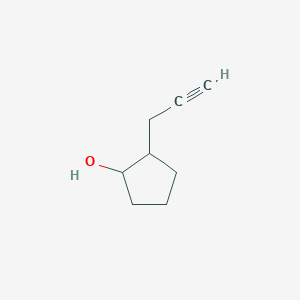
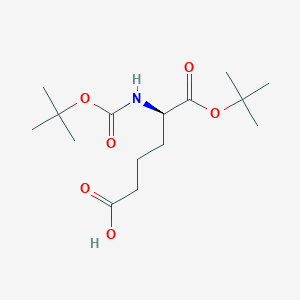
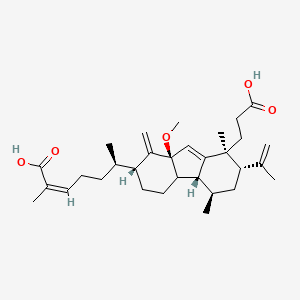
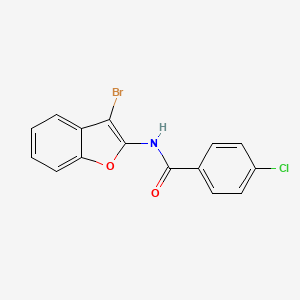
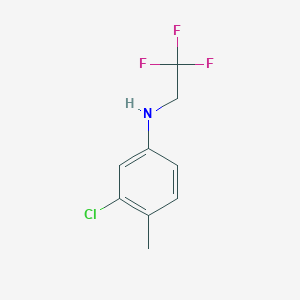
![Ethyl8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B13076166.png)
![Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid](/img/structure/B13076173.png)
![1-[(Oxan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13076181.png)
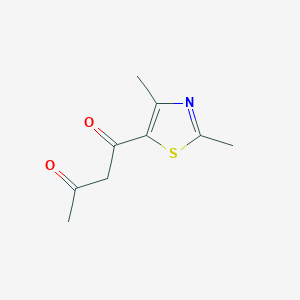
![(S)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate methanesulfonate](/img/structure/B13076187.png)
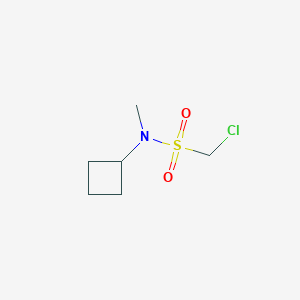

![2-Cyclopropanecarbonylspiro[4.4]nonan-1-one](/img/structure/B13076213.png)
